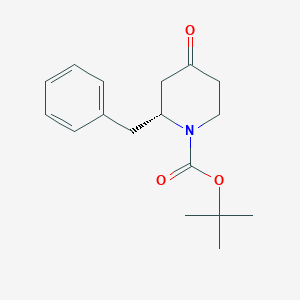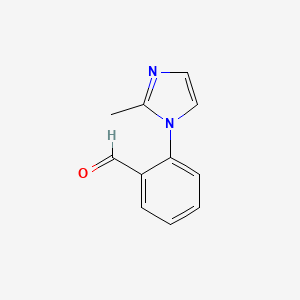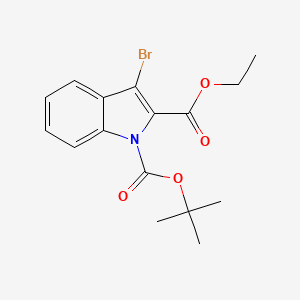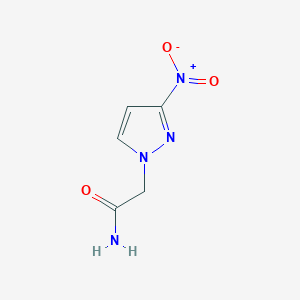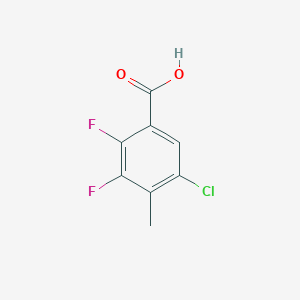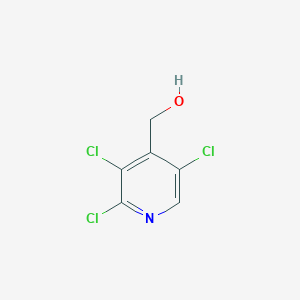
2,5-Dimethoxybenzyl thiocyanate
Descripción general
Descripción
2,5-Dimethoxybenzyl thiocyanate is an organic compound with the molecular formula C10H11NO2S It is characterized by the presence of two methoxy groups attached to a benzyl ring, along with a thiocyanate functional group
Mecanismo De Acción
Target of Action
A structurally similar compound, n-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine, is known to be a selective agonist for the5-HT2A receptor .
Mode of Action
The aforementioned similar compound acts as an agonist at the 5-ht2a receptor, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects depending on the specific cellular context.
Biochemical Pathways
The activation of the 5-ht2a receptor by similar compounds can influence several biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
It was found that thiocyanate is rapidly absorbed, distributed, metabolized, and eliminated .
Result of Action
The activation of the 5-ht2a receptor by similar compounds can lead to various physiological effects, including changes in behavior and locomotion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, thiocyanate exposure has been associated with productivity loss, suggesting that environmental levels of thiocyanate can have significant effects on health . .
Análisis Bioquímico
Biochemical Properties
2,5-Dimethoxybenzyl thiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to cytochrome c oxidase, an essential enzyme in the electron transport chain. This interaction inhibits the enzyme’s activity, leading to a decrease in cellular respiration and energy production . Additionally, this compound can interact with other proteins, such as dihydrofolate reductase, where it acts as an inhibitor, affecting folate metabolism and DNA synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. Inhibition of cytochrome c oxidase by this compound leads to cellular hypoxia and cytotoxic anoxia, which can result in cell death . Furthermore, this compound influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For instance, its interaction with dihydrofolate reductase affects gene expression and cellular metabolism, leading to altered cell function and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiocyanate group is crucial for its inhibitory action on cytochrome c oxidase, as it binds to the enzyme’s active site, preventing the transfer of electrons and disrupting the electron transport chain . Additionally, the methoxy groups on the benzyl ring enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and enzymes . These interactions result in enzyme inhibition, changes in gene expression, and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term studies have shown that prolonged exposure to this compound can result in persistent cellular hypoxia and metabolic disturbances, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects cellular respiration and metabolism . At higher doses, this compound can cause severe cytotoxicity, leading to respiratory depression, hypotension, and even death . These dose-dependent effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily related to its degradation and detoxification. The compound undergoes enzymatic hydrolysis, resulting in the formation of ammonia, sulfide, and carbon dioxide . These metabolic products are further processed by cellular enzymes, such as aminoacetone oxidase and NADH oxidase, which facilitate the compound’s breakdown and elimination . The involvement of these enzymes and cofactors in the metabolic pathways of this compound underscores its complex biochemical interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound’s lipophilic nature allows it to diffuse across cell membranes and interact with intracellular proteins and enzymes . Additionally, transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with cytochrome c oxidase and other mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The subcellular distribution of this compound is essential for its inhibitory action and overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxybenzyl thiocyanate typically involves the reaction of 2,5-dimethoxybenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
2,5-Dimethoxybenzyl chloride+KSCN→2,5-Dimethoxybenzyl thiocyanate+KCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxybenzyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: Reduction of the thiocyanate group can yield corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzylamines or benzylthiols.
Aplicaciones Científicas De Investigación
2,5-Dimethoxybenzyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxybenzyl chloride
- 2,5-Dimethoxybenzyl alcohol
- 2,5-Dimethoxyphenethylamine
Uniqueness
2,5-Dimethoxybenzyl thiocyanate is unique due to the presence of the thiocyanate functional group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for a wider range of chemical transformations and applications, particularly in the synthesis of sulfur-containing compounds.
Propiedades
IUPAC Name |
(2,5-dimethoxyphenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-3-4-10(13-2)8(5-9)6-14-7-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDNOFXTPAVZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




